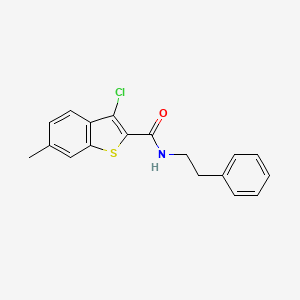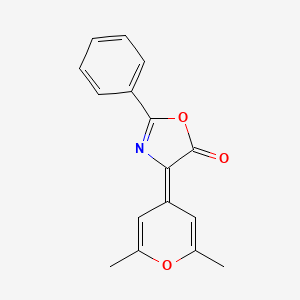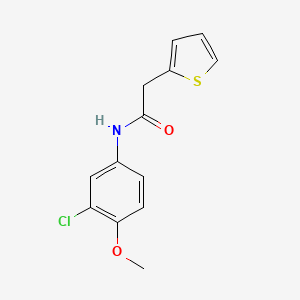![molecular formula C15H26N2O3 B5651395 1-[4-[(3R)-3-hydroxy-3,4,4-trimethylpyrrolidin-1-yl]-4-oxobutyl]pyrrolidin-2-one](/img/structure/B5651395.png)
1-[4-[(3R)-3-hydroxy-3,4,4-trimethylpyrrolidin-1-yl]-4-oxobutyl]pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-[(3R)-3-hydroxy-3,4,4-trimethylpyrrolidin-1-yl]-4-oxobutyl]pyrrolidin-2-one is a compound that features a pyrrolidinone ring, which is a five-membered lactam. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry. The presence of the pyrrolidinone ring in both natural and synthetic compounds has garnered attention for its role in the development of novel therapeutic agents .
Preparation Methods
The synthesis of 1-[4-[(3R)-3-hydroxy-3,4,4-trimethylpyrrolidin-1-yl]-4-oxobutyl]pyrrolidin-2-one can be achieved through various synthetic routes. One common method involves the construction of the pyrrolidinone ring from different cyclic or acyclic precursors. This can be done through ring construction or functionalization of preformed pyrrolidine rings . Industrial production methods often involve optimizing reaction conditions to achieve high yields and purity, which may include the use of specific catalysts and solvents to facilitate the reaction.
Chemical Reactions Analysis
1-[4-[(3R)-3-hydroxy-3,4,4-trimethylpyrrolidin-1-yl]-4-oxobutyl]pyrrolidin-2-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can lead to the formation of amines .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential antimicrobial, anti-inflammatory, and anticancer activities . The compound’s ability to interact with various biological targets makes it a valuable tool in drug discovery and development. Additionally, it has applications in the industrial sector, where it can be used in the synthesis of pharmaceuticals and other fine chemicals .
Mechanism of Action
The mechanism of action of 1-[4-[(3R)-3-hydroxy-3,4,4-trimethylpyrrolidin-1-yl]-4-oxobutyl]pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain proteins and enzymes, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways . The exact molecular targets and pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
1-[4-[(3R)-3-hydroxy-3,4,4-trimethylpyrrolidin-1-yl]-4-oxobutyl]pyrrolidin-2-one can be compared with other similar compounds, such as pyrrolone and pyrrolidinone derivatives. These compounds share the pyrrolidinone ring structure but differ in their substituents and overall molecular architecture . The unique combination of substituents in this compound contributes to its distinct biological activity and potential therapeutic applications. Similar compounds include pyrrolizines, pyrrolidine-2,5-diones, and prolinol derivatives .
Properties
IUPAC Name |
1-[4-[(3R)-3-hydroxy-3,4,4-trimethylpyrrolidin-1-yl]-4-oxobutyl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O3/c1-14(2)10-17(11-15(14,3)20)13(19)7-5-9-16-8-4-6-12(16)18/h20H,4-11H2,1-3H3/t15-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTMPAFXBIBRRGU-HNNXBMFYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CC1(C)O)C(=O)CCCN2CCCC2=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CN(CC1(C)C)C(=O)CCCN2CCCC2=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7-{[5-(ethylthio)-2-thienyl]carbonyl}-3,5-dimethyl-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B5651327.png)
![N-{2-oxo-2-[(2,3,4-trifluorophenyl)amino]ethyl}benzamide](/img/structure/B5651338.png)
![1-{[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]carbonyl}-2-methyl-1,4-diazepan-5-one](/img/structure/B5651344.png)
![1-isopropyl-N-[2-(2-pyrazinyl)ethyl]-4-piperidinecarboxamide](/img/structure/B5651345.png)
![6-{[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]METHYL}-N2-(2-METHYLPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE](/img/structure/B5651351.png)
![5-(3,4-dihydro-2H-chromen-3-ylcarbonyl)-N,N-dimethyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxamide](/img/structure/B5651357.png)
![3-[5-(4-fluoro-3-methylbenzyl)-1,2,4-oxadiazol-3-yl]pyridazine](/img/structure/B5651365.png)
![N-[(3R,4S)-4-cyclopropyl-1-(2-methoxyacetyl)pyrrolidin-3-yl]-3-pyridin-4-ylpropanamide](/img/structure/B5651371.png)


![4-methoxy-3-[(3-methyl-3-phenylpiperidin-1-yl)carbonyl]benzenesulfonamide](/img/structure/B5651401.png)


![7-fluoro-3-methyl-N-[1-(1,2,4-triazol-1-yl)propan-2-yl]-1-benzofuran-2-carboxamide](/img/structure/B5651420.png)
